

Technical Guide: Ceritinib (LDK378) TFA Salt Binding Affinity & Kinase Profiling

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Compound of Interest

Compound Name: *c-Ceritinib TFA salt*

Cat. No.: *B1192468*

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Executive Summary

Ceritinib (LDK378) is a second-generation, ATP-competitive anaplastic lymphoma kinase (ALK) inhibitor designed to overcome crizotinib resistance.^[1] In research applications, the Trifluoroacetate (TFA) salt form is frequently utilized to enhance aqueous solubility and stability in in vitro kinase assays.

This guide details the binding thermodynamics of Ceritinib TFA, quantifying its high affinity for ALK (

nM) and delineating its critical off-target interactions with the Insulin-Like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (INSR).

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Technical Note on Nomenclature: While "Ceritinib" refers to the free base (CAS 1032900-25-6), "c-Ceritinib" in chemical biology contexts can refer to a "coupleable" analog used in chemoproteomics to identify off-targets. However, for the purpose of this guide, we focus on the pharmacological profile of the standard Ceritinib TFA salt used in binding kinetics.

Chemical Architecture & Solvation Properties[2]

The TFA salt form modifies the physicochemical behavior of Ceritinib, critical for assay reproducibility.

- Compound: Ceritinib (LDK378) TFA Salt[2]
- Mechanism: ATP-competitive inhibition (Type I inhibitor).[3]
- Solubility Profile:
 - Free Base:[4] Poorly soluble in water; requires low pH.
 - TFA Salt: Enhanced solubility in polar organic solvents (DMSO) and aqueous buffers, preventing compound precipitation during serial dilutions in kinase assays.

Preparation for In Vitro Assays

To ensure accurate

determination, follow this reconstitution logic:

- Primary Stock: Dissolve powder in 100% DMSO to 10 mM. Vortex for 1 minute.
- Storage: Aliquot into single-use vials stored at -80°C to prevent freeze-thaw degradation.
- Assay Working Solution: Dilute into assay buffer (typically HEPES/Brij-35) immediately prior to use. Keep DMSO concentration <1% in the final reaction to avoid solvent-induced enzyme

inactivation.

Binding Affinity & Selectivity Profile

Ceritinib is engineered to fit the ATP-binding pocket of ALK, forming a U-shaped conformation. It exhibits a "selectivity window" that is narrower than initially reported, with significant potency against the insulin receptor family.

Primary Target: ALK (Wild Type & Mutants)

Ceritinib displays sub-nanomolar potency against Wild Type (WT) ALK and retains activity against several crizotinib-resistant mutants.^{[3][5]}

Target	Mutation	(nM)	Status	Mechanism of Resistance
ALK (WT)	-	0.15 - 0.20	Sensitive	N/A
ALK	L1196M	0.4 - 1.0	Sensitive	Gatekeeper mutation
ALK	G1269A	0.4 - 1.5	Sensitive	ATP pocket modification
ALK	I1171T	0.5 - 2.0	Sensitive	C-helix distortion
ALK	G1202R	> 300	Resistant	Solvent front steric hindrance

Data aggregated from biochemical FRET and cellular proliferation assays.

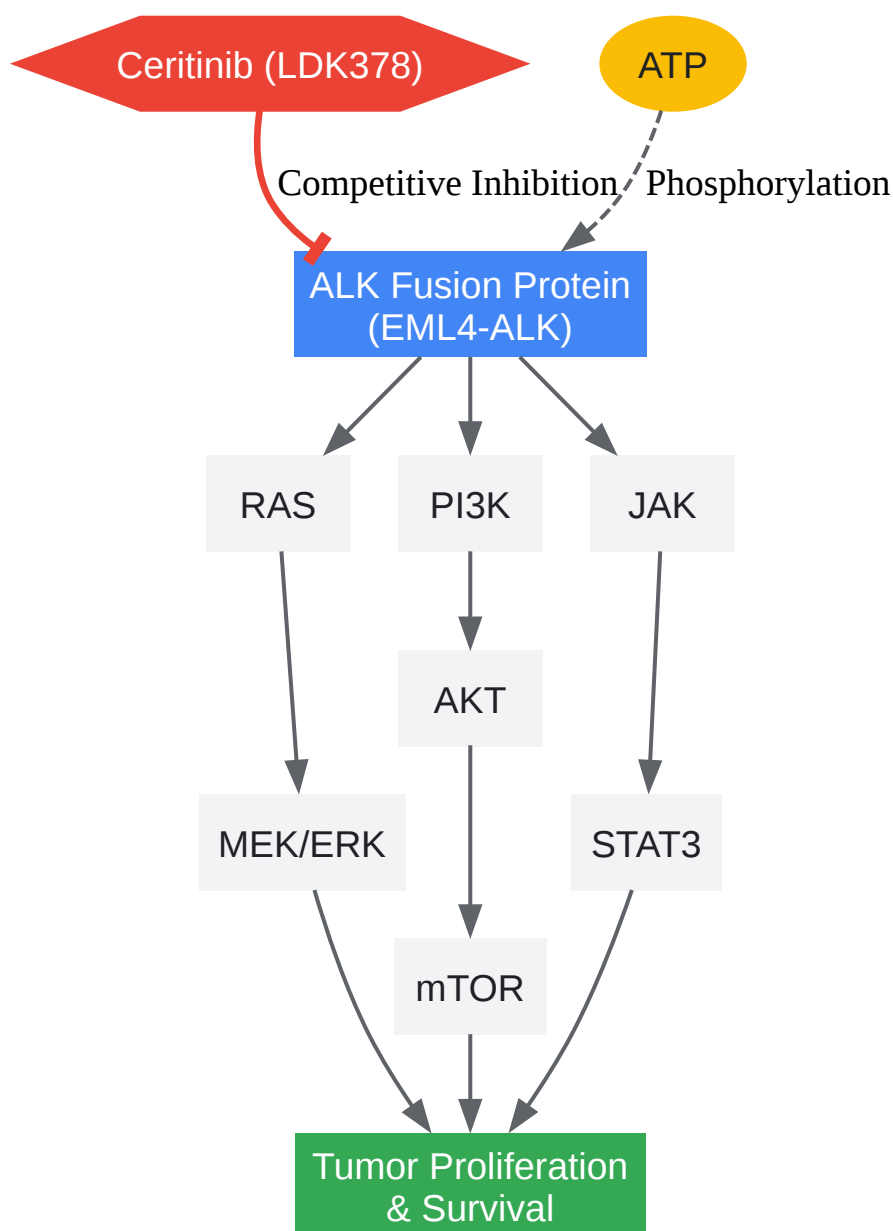
The Selectivity "Window": IGF-1R and INSR

Unlike Alectinib (which is highly ALK-selective), Ceritinib exhibits equipotent inhibition of IGF-1R and INSR at clinically relevant concentrations. This polypharmacology drives both its efficacy in IGF-driven tumors and its metabolic toxicity profile (hyperglycemia).

Off-Target Kinase	(nM)	Selectivity Ratio (vs ALK)	Clinical Implication
IGF-1R	8.0	~40x	Hyperglycemia, potential efficacy in IGF+ tumors
INSR	7.0	~35x	Insulin resistance side effects
ROS1	0.6	~3x	Effective in ROS1+ NSCLC
STK22D	23.0	~115x	Unknown
FLT3	60.0	~300x	Minor myelosuppression

Mechanism of Action & Signaling Pathway

Ceritinib blocks the autophosphorylation of ALK, preventing the recruitment of downstream effectors.^[6] The diagram below illustrates the signal interruption point.



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Figure 1: Signal Transduction Blockade.[7][2][3][4][8] Ceritinib acts as an ATP-competitive inhibitor, preventing the phosphorylation cascade across RAS, PI3K, and JAK pathways.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This protocol validates the

of Ceritinib TFA against ALK using a LanthaScreen™-style Eu-kinase binding format.

Materials

- Kinase: Recombinant Human ALK (catalytic domain).
- Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 222).
- Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).
- Compound: Ceritinib TFA Salt (10 mM DMSO stock).

Step-by-Step Workflow

- Compound Dilution (10-point curve):
 - Prepare a 3-fold serial dilution of Ceritinib TFA in 100% DMSO.
 - Dilute 1:100 into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to generate 4x working solutions (Final DMSO = 1%).
- Master Mix Preparation:
 - Enzyme Mix: Dilute ALK enzyme to 2x final concentration (e.g., 5 nM).
 - Tracer/Ab Mix: Dilute Tracer (4x) and Eu-Antibody (4x) in Kinase Buffer.
- Plate Loading (384-well Low Volume):
 - Add 5 µL Ceritinib TFA (4x).
 - Add 5 µL Kinase Enzyme (2x).
 - Add 5 µL Tracer/Antibody Mix (4x).
 - Total Volume: 20 µL.
- Incubation:

- Centrifuge plate at 1000 x g for 1 minute.
- Incubate at Room Temperature (20-25°C) for 60 minutes in the dark to reach equilibrium.
- Detection:
 - Read on a TR-FRET compatible plate reader (e.g., EnVision).
 - Excitation: 340 nm.
 - Emission 1 (Donor): 615 nm.
 - Emission 2 (Acceptor): 665 nm.
- Data Analysis:
 - Calculate TR-FRET Ratio:
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 - Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

or

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Selectivity Visualization

The following diagram visualizes the "off-target" liability of Ceritinib, highlighting the proximity of Insulin Receptor family binding to the primary ALK target.

Figure 2: Affinity Map. Green nodes indicate primary targets; Yellow nodes indicate high-affinity off-targets responsible for metabolic side effects; Red indicates lower affinity interactions.

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